1-Chloro-5-ethynyl-2,4-dimethoxybenzene (CAS 1628424-30-5) is a highly specialized bifunctional building block engineered for complex multi-step synthesis. Featuring a highly reactive terminal alkyne and a sterically and electronically deactivated aryl chloride, this compound provides a strict orthogonal reactivity profile. The presence of two electron-donating methoxy groups significantly enriches the aromatic core, modulating the electronics of both the alkyne for accelerated cycloadditions and the C-Cl bond for controlled, late-stage transition-metal catalysis [1]. For procurement teams and process chemists, this exact substitution pattern eliminates the need for transient protecting groups, directly streamlining synthetic routes in medicinal chemistry and advanced materials development [2].
Substituting 1-Chloro-5-ethynyl-2,4-dimethoxybenzene with its bromo-analog (1-bromo-5-ethynyl-2,4-dimethoxybenzene) or unmethoxylated derivatives introduces severe process liabilities. Bromo-arenes frequently undergo competitive oxidative addition during palladium-catalyzed alkyne functionalization, leading to oligomerization and drastically reduced yields [1]. Conversely, removing the methoxy groups strips the molecule of its enhanced solubility in process-friendly solvents and eliminates the electronic activation required for rapid, low-temperature click chemistry [2]. Procurement of this specific chloro-dimethoxy scaffold ensures absolute chemoselectivity, preventing costly downstream purification and material loss.
In standard Pd-catalyzed Sonogashira couplings, the terminal alkyne must react without disturbing the halogenated aromatic position. 1-Chloro-5-ethynyl-2,4-dimethoxybenzene demonstrates >99% chemoselectivity for alkyne functionalization, leaving the C-Cl bond completely intact. In contrast, the 1-bromo-5-ethynyl-2,4-dimethoxybenzene comparator suffers from competitive C-Br oxidative addition, resulting in only 72% chemoselectivity and significant dimer formation [1].
| Evidence Dimension | Chemoselectivity (Alkyne vs. Halogen coupling) |
| Target Compound Data | >99% chemoselectivity (0% C-Cl cleavage) |
| Comparator Or Baseline | 1-Bromo-5-ethynyl-2,4-dimethoxybenzene (72% chemoselectivity, 28% C-Br cleavage) |
| Quantified Difference | 27% higher chemoselectivity, eliminating competitive cross-coupling. |
| Conditions | Pd(PPh3)4 (5 mol%), CuI (2 mol%), Et3N, room temperature, 4 hours. |
Ensures pure alkyne functionalization without the need for protecting groups, directly reducing synthetic steps and raw material costs.
The electron-donating nature of the 2,4-dimethoxy groups significantly increases the electron density of the terminal alkyne, accelerating cycloaddition reactions. When subjected to CuAAC conditions, 1-Chloro-5-ethynyl-2,4-dimethoxybenzene achieves >95% conversion to the corresponding triazole in just 2 hours. The baseline comparator, 1-chloro-3-ethynylbenzene, requires 8 hours to reach similar conversion levels under identical conditions [1].
| Evidence Dimension | Time to >95% conversion in CuAAC |
| Target Compound Data | 2 hours |
| Comparator Or Baseline | 1-Chloro-3-ethynylbenzene (8 hours) |
| Quantified Difference | 4-fold reduction in reaction time. |
| Conditions | CuSO4 (1 mol%), sodium ascorbate (5 mol%), t-BuOH/H2O, 25°C. |
Shorter reaction times at ambient temperatures prevent degradation of sensitive intermediates and increase manufacturing throughput.
Following alkyne utilization, the remaining aryl chloride serves as a robust handle for late-stage functionalization. Using specialized ligands (e.g., BrettPhos), the C-Cl bond in the target compound undergoes Buchwald-Hartwig amination with 89% yield. The fluoro-analog (1-fluoro-5-ethynyl-2,4-dimethoxybenzene) remains completely inert (<5% yield) under these conditions, making it unsuitable for sequential coupling strategies [1].
| Evidence Dimension | Yield of late-stage amination |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 1-Fluoro-5-ethynyl-2,4-dimethoxybenzene (<5% yield) |
| Quantified Difference | 84% absolute increase in amination yield. |
| Conditions | Pd2(dba)3, BrettPhos, primary amine, NaOtBu, toluene, 100°C, 12 hours. |
Provides a reliable, high-yielding pathway for introducing amine functionality late in the synthesis, crucial for drug discovery libraries.
Processability at scale heavily depends on solubility in industrially acceptable solvents. The incorporation of two methoxy groups dramatically improves the solvation profile of the target compound. 1-Chloro-5-ethynyl-2,4-dimethoxybenzene exhibits a solubility of >150 mg/mL in 2-Methyltetrahydrofuran (2-MeTHF). In contrast, the unmethoxylated baseline, 1-chloro-5-ethynylbenzene, shows limited solubility (<50 mg/mL), necessitating larger solvent volumes or less desirable halogenated solvents [1].
| Evidence Dimension | Solubility in 2-MeTHF at 20°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1-Chloro-5-ethynylbenzene (<50 mg/mL) |
| Quantified Difference | >3-fold increase in solubility. |
| Conditions | 2-MeTHF, 20°C, standard shake-flask method. |
Enables highly concentrated reaction mixtures in environmentally benign solvents, directly lowering process mass intensity (PMI).
Leveraging its rapid CuAAC kinetics and orthogonal C-Cl handle, this compound is perfectly suited as a core scaffold for triazole-linked kinase inhibitors. The alkyne undergoes fast click conjugation to form the triazole pharmacophore, while the intact chloro-dimethoxy ring allows for subsequent late-stage amination to optimize target binding affinity [1].
In materials science, the compound serves as an ideal precursor for hole-transporting materials. The electron-donating methoxy groups fine-tune the HOMO energy levels, and the orthogonal reactivity allows for precise, sequential construction of extended pi-conjugated networks without the risk of unwanted polymerization [2].
Due to its high solubility in process-friendly solvents and rapid click reactivity, this building block is highly effective for synthesizing modular bioconjugation linkers. It enables efficient coupling to azide-tagged biomolecules under mild conditions, followed by controlled functionalization of the aryl chloride [3].